An In-depth Technical Guide to 5-Bromo-2-fluorophenylacetic Acid: Core Chemical Properties for Researchers and Drug Development Professionals
An In-depth Technical Guide to 5-Bromo-2-fluorophenylacetic Acid: Core Chemical Properties for Researchers and Drug Development Professionals
For Immediate Release
[City, State] – 5-Bromo-2-fluorophenylacetic acid, a halogenated aromatic carboxylic acid, serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, including the presence of bromine and fluorine atoms on the phenyl ring, offer medicinal chemists versatile opportunities for molecular modifications, making it a compound of significant interest in the field of drug discovery and development. This technical guide provides a comprehensive overview of its core chemical properties, experimental protocols, and potential applications.
Core Chemical and Physical Properties
A summary of the key physicochemical properties of 5-Bromo-2-fluorophenylacetic acid is presented below. These parameters are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 883514-21-4 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.03 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 111-112 °C | [3] |
| Boiling Point | 319.6 ± 27.0 °C (Predicted) | [3] |
| Density | 1.697 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | Data not available | |
| Solubility | Data not available |
Synthesis and Purification
Potential Synthetic Routes
One plausible approach involves the Willgerodt-Kindler reaction , which converts aryl ketones into the corresponding thioamides, followed by hydrolysis to the carboxylic acid.[4][5][6][7][8] For 5-Bromo-2-fluorophenylacetic acid, this would start from 2-acetyl-4-bromo-1-fluorobenzene.
Another common strategy is the multi-step synthesis starting from a suitably substituted benzene derivative, such as 4-bromo-1-fluoro-2-iodobenzene.[9] This could involve conversion to an organometallic species followed by carboxylation.
A generalized workflow for the synthesis of substituted phenylacetic acids is depicted below:
Purification by Recrystallization
Crude substituted phenylacetic acids are typically purified by recrystallization.[10][11][12][13] The choice of solvent is critical and depends on the polarity of the specific derivative. A general protocol involves:
-
Dissolution: Dissolving the crude solid in a minimum amount of a suitable hot solvent (e.g., toluene, ethanol, or a mixture of solvents).
-
Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the purified product.
-
Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Spectral Analysis
Detailed spectral data is crucial for the unambiguous identification and characterization of 5-Bromo-2-fluorophenylacetic acid. While a complete set of spectra for this specific compound is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H and ¹³C NMR Spectroscopy
The proton and carbon nuclear magnetic resonance (NMR) spectra are essential for confirming the molecular structure. The expected chemical shifts can be estimated based on empirical data for similar structures.[14][15][16]
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons and the methylene protons of the acetic acid side chain. The coupling patterns of the aromatic protons will be influenced by both the bromine and fluorine substituents. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum will exhibit distinct signals for each of the eight carbon atoms in the molecule, including the carboxyl carbon, the methylene carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen substituents.
Infrared (IR) Spectroscopy
The infrared (IR) spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for 5-Bromo-2-fluorophenylacetic acid are expected for:
-
O-H stretch of the carboxylic acid: A broad band in the region of 3300-2500 cm⁻¹.
-
C=O stretch of the carboxylic acid: A strong, sharp band around 1700 cm⁻¹.
-
C-O stretch of the carboxylic acid: A band in the region of 1300-1200 cm⁻¹.
-
C-Br stretch: A band in the lower frequency region of the spectrum.
-
C-F stretch: A strong band typically in the region of 1250-1000 cm⁻¹.
-
Aromatic C-H and C=C stretches: Bands in their characteristic regions.
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. For 5-Bromo-2-fluorophenylacetic acid, the mass spectrum would be expected to show:
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z 232 and 234 in a roughly 1:1 ratio due to the isotopic abundance of bromine-79 and bromine-81).[17][18][19]
-
Fragmentation Peaks: Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the Cα-Cβ bond.[20] The presence of the bromine atom will result in characteristic isotopic patterns for bromine-containing fragments.
Applications in Drug Discovery
5-Bromo-2-fluorophenylacetic acid is a valuable intermediate in the synthesis of biologically active molecules.[21][22][23][24] The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.[25] The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.[26][27]
Derivatives of halogenated phenylacetic acids have been investigated for a range of therapeutic areas, including as anti-inflammatory agents and for the development of novel anticancer compounds.[25] The ability to modify the core structure of 5-Bromo-2-fluorophenylacetic acid allows for the generation of compound libraries for high-throughput screening to identify new lead compounds.
Safety and Handling
5-Bromo-2-fluorophenylacetic acid is classified as harmful if swallowed or inhaled and causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[2]
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical manipulations should be performed by trained individuals in a properly equipped laboratory setting.
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